molecular formula C6H2Br2ClFO2S B12876518 2,4-Dibromo-5-fluorobenzenesulfonyl chloride

2,4-Dibromo-5-fluorobenzenesulfonyl chloride

Cat. No.: B12876518
M. Wt: 352.40 g/mol
InChI Key: ICWVTDHOJSAYME-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂Br₂ClFO₂S. It is a derivative of benzenesulfonyl chloride, featuring bromine and fluorine substituents. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride typically involves the following steps:

    Fluorination: The addition of a fluorine atom at the 5 position.

These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination, fluorination, and sulfonylation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used to modify biomolecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is utilized in various chemical synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzenesulfonyl chloride: Lacks the bromine substituents and has different reactivity.

    2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.

    2,5-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of bromine and fluorine.

Uniqueness

2,4-Dibromo-5-fluorobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for unique interactions and applications in chemical synthesis.

Properties

Molecular Formula

C6H2Br2ClFO2S

Molecular Weight

352.40 g/mol

IUPAC Name

2,4-dibromo-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H

InChI Key

ICWVTDHOJSAYME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)F

Origin of Product

United States

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